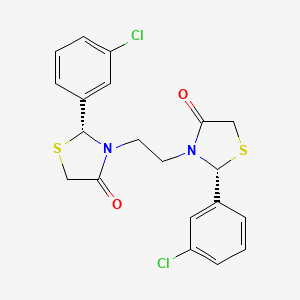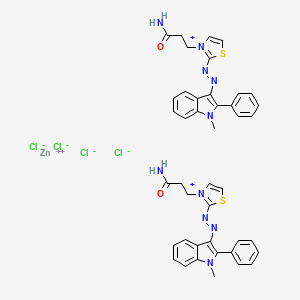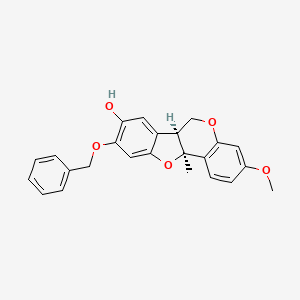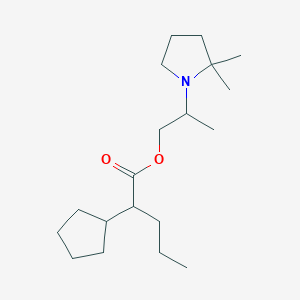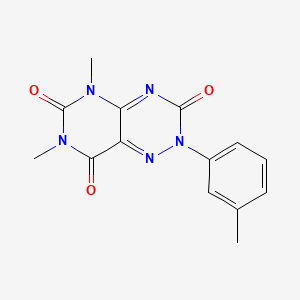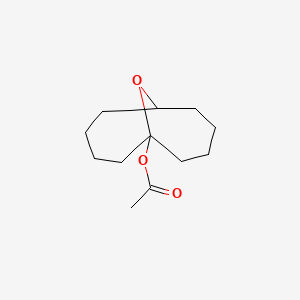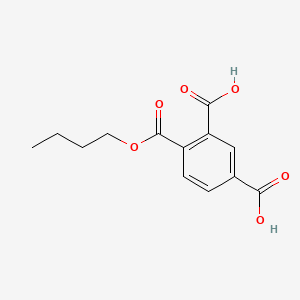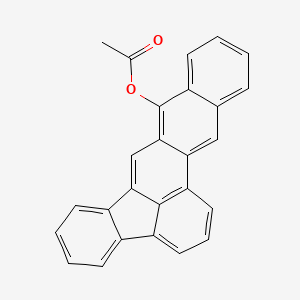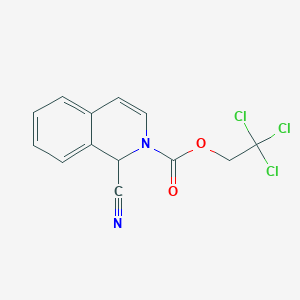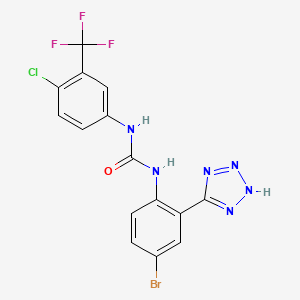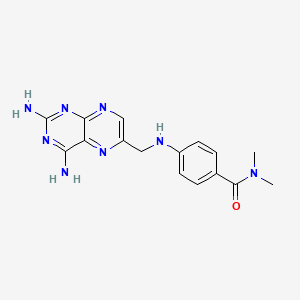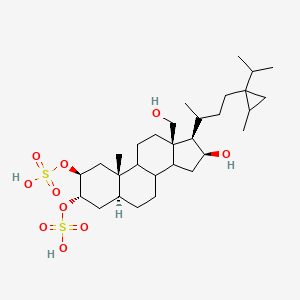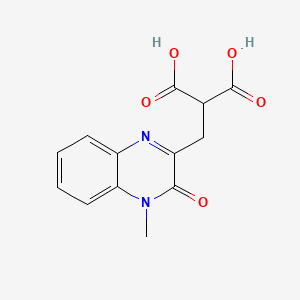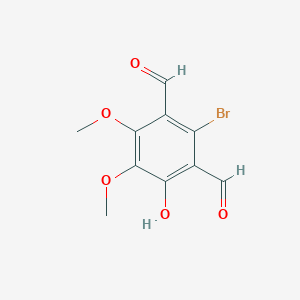
2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 401261 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 401261 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the preparation of key intermediates using reagents such as dimethyl sulfoxide and formaldehyde.
Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of NSC 401261.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 401261 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves:
Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for the constant production of NSC 401261 with minimal downtime.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 401261 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents like N-chlorosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-chlorosuccinimide, N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
NSC 401261 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of NSC 401261 involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
NSC 401261 can be compared with other similar compounds to highlight its uniqueness:
NSC 36586: Another compound with similar properties but different molecular targets.
NSC 4126: Known for its antiproliferative activity, it shares some structural similarities with NSC 401261 but has distinct applications.
NSC 12345: Used in different industrial applications, it provides a basis for comparison in terms of reactivity and stability.
Propriétés
Numéro CAS |
7505-82-0 |
|---|---|
Formule moléculaire |
C10H9BrO5 |
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
2-bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H9BrO5/c1-15-9-6(4-13)7(11)5(3-12)8(14)10(9)16-2/h3-4,14H,1-2H3 |
Clé InChI |
XGUQAXSHJTYZJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1C=O)Br)C=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


